molecular formula C4H9NO4S B173726 Methyl 3-sulfamoylpropanoate CAS No. 15441-08-4

Methyl 3-sulfamoylpropanoate

Cat. No. B173726
CAS RN: 15441-08-4
M. Wt: 167.19 g/mol
InChI Key: ICTSDDRYJKMPGS-UHFFFAOYSA-N
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Description

“Methyl 3-sulfamoylpropanoate” is a chemical compound . It is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of “Methyl 3-sulfamoylpropanoate” is C4H9NO4S . Its InChI code is 1S/C4H9NO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3,(H2,5,7,8) .


Physical And Chemical Properties Analysis

“Methyl 3-sulfamoylpropanoate” is a powder at room temperature . Its molecular weight is 167.19 .

Scientific Research Applications

  • Cytotoxic Activity in Cancer Research

    • Methyl derivatives, including Methyl 3-sulfamoylpropanoate, have been studied for their cytotoxic activity against human tumor cell lines. These compounds, derived from various acids like oleanolic and ursolic, showed promising EC50 values, indicating potential in cancer treatment research (Sommerwerk, Heller, & Csuk, 2015).
  • Chemical Synthesis and Reactions

    • The compound has been utilized in chemical syntheses, such as in the one-pot stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates. This showcases its role in facilitating complex chemical reactions (Basavaiah, Padmaja, & Satyanarayana, 2000).
  • Environmental and Plant Studies

    • Studies involving environmental contaminants like fluoroalkylether compounds have used Methyl 3-sulfamoylpropanoate derivatives in understanding plant uptake and degradation processes, contributing to environmental chemistry and plant science (Zhang, Cao, & Liang, 2021).
  • Electrolytes in Battery Technology

    • In the development of lithium-ion batteries, Methyl 3-sulfamoylpropanoate derivatives have been researched as components of non-corrosive electrolytes. This highlights its application in advancing energy storage technologies (Brox et al., 2017).
  • Biomedical Applications

    • The compound has been involved in studies focusing on biological processes and epigenetic landscapes, such as its use in studying the effects of dimethyl sulfoxide (DMSO) on human cellular processes, indicating its utility in biomedical research (Verheijen et al., 2019).
  • Pharmacological Research

    • Although the user requested to exclude drug use, dosage, and side effects, it's noteworthy that Methyl 3-sulfamoylpropanoate derivatives have been investigated in the context of pharmacological properties and drug development.

Safety And Hazards

“Methyl 3-sulfamoylpropanoate” has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 3-sulfamoylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTSDDRYJKMPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588499
Record name Methyl 3-sulfamoylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-sulfamoylpropanoate

CAS RN

15441-08-4
Record name Methyl 3-sulfamoylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-sulfamoylpropanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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